REACTION_CXSMILES
|
Br[C:2]1[C:3]2[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=2[S:5][CH:6]=1.C1(C)C=CC=CC=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23](B(O)O)=[CH:22][CH:21]=1>CO.CCOCC.CCCCCCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:2]2[C:3]3[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=3[S:5][CH:6]=2)=[CH:22][CH:21]=1 |^1:46,48,67,86|
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C=CC=C2
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature, overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge with nitrogen
|
Type
|
ADDITION
|
Details
|
Rapidly, add a 2 M aqueous solution of sodium carbonate (27 mL)
|
Type
|
CUSTOM
|
Details
|
purge with nitrogen
|
Type
|
CUSTOM
|
Details
|
purge with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heat at
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
Let cool
|
Type
|
CUSTOM
|
Details
|
is consumed
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
|
CUSTOM
|
Details
|
reaction mixture with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
Wash with 2 M sodium carbonate (75 mL), water (75 mL), saturated sodium chloride (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate (in vacuo)
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
Purify the residue by column (silica) chromatography (20% dichloromethane in heptane)
|
Type
|
CUSTOM
|
Details
|
to give a mixture as a residue
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
dry (0.5 mm Hg, room temperature)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1C2=C(SC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.47 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |